![molecular formula C14H17N5O B7884801 CID 1954130](/img/structure/B7884801.png)
CID 1954130
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Description
CID 1954130 is a useful research compound. Its molecular formula is C14H17N5O and its molecular weight is 271.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 1954130 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 1954130 including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of CID 1954130 can be achieved through a multi-step process involving the reaction of several starting materials.
Starting Materials
4-bromo-2-fluoroaniline, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, sodium hydride, dimethylformamide, acetic acid, ethanol
Reaction
Step 1: 4-bromo-2-fluoroaniline is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of sodium hydride and dimethylformamide to yield 4-bromo-2-fluoro-N-(2,3-dichloro-5,6-dicyano-1,4-benzoquinon-1-yl)aniline., Step 2: The product from step 1 is then treated with acetic acid and ethanol to yield CID 1954130.
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-8-5-4-6-11(10(8)3)17-13(15)19-14-16-9(2)7-12(20)18-14/h4-7H,1-3H3,(H4,15,16,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDYELYFKWECDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=NC2=NC(=O)C=C(N2)C)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=NC2=NC(=O)C=C(N2)C)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 1954130 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.